molecular formula C30H30N10O12S4 B570643 头孢噻肟二聚体 CAS No. 175032-97-0

头孢噻肟二聚体

货号 B570643
CAS 编号: 175032-97-0
分子量: 850.868
InChI 键: SCHWIVHZZMAMTP-NCVGIQEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefotaxime is a third-generation cephalosporin antibiotic . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria . The cefotaxime dimer is a polymer impurity that can be generated during the production, transportation, storage, and use of cefotaxime .


Synthesis Analysis

The cefotaxime dimer and trimer impurities can be prepared from a polymer stock solution of cefotaxime sodium using a concentrated solution degradation method . These impurities are then separated and purified by preparative reversed-high-performance liquid chromatography (RP-HPLC), and the pure cefotaxime dimer and trimer are obtained by a freeze-drying method .


Molecular Structure Analysis

The chemical structure of the cefotaxime dimer was validated and found to be the same as in the dimers investigated earlier . The polymerization sites and stereoscopic configuration of the trimer impurity were also validated for the first time .


Chemical Reactions Analysis

Cefotaxime and its dimer and trimer impurities were characterized by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectroscopy, and nuclear magnetic resonance (NMR, including one-dimensional and two-dimensional NMR) . The groups corresponding to the characteristic absorption peaks in the UV and IR spectra were analyzed, and the 1H and 13C NMR signals were assigned .


Physical And Chemical Properties Analysis

The molecular formula of the cefotaxime dimer is C30H30N10O12S4, with an average mass of 850.879 Da and a monoisotopic mass of 850.092773 Da .

科学研究应用

  1. 遗传毒性谱: Agarwal、Bhatnagar 和 Rajesh(2004 年)发现头孢噻肟的二聚体杂质在细菌和哺乳动物细胞中均未表现出诱变或断裂效应,并且在大剂量时对大鼠无毒 (Agarwal、Bhatnagar 和 Rajesh,2004)

  2. 分离和表征方法: Fu、Li、Feng 和 Yin(2022 年)开发了一种使用 HPLC 和光谱等技术分离和表征头孢噻肟二聚体和三聚体杂质的方法。这项研究对于了解头孢菌素药物中聚合物杂质的结构和质量控制非常重要 (Fu、Li、Feng 和 Yin,2022)

  3. 靶向耐药细菌病原体: Shaikh 等人(2017 年)合成了头孢噻肟共轭金纳米粒子,以对抗产 ESBL 细菌菌株中的耐药性。这项研究证明了使用纳米技术恢复旧抗生素对耐药病原体疗效的潜力 (Shaikh 等人,2017)

  4. 生物样品中的痕量分析: Nigam、Mohan、Kundu 和 Prakash(2009 年)开发了一种使用 Zn(II) 复合物改性石墨糊电极,在水和人血样品中估算纳摩尔浓度范围内的头孢噻肟的方法。这对于医学诊断和研究非常重要 (Nigam、Mohan、Kundu 和 Prakash,2009)

  5. 新生儿和婴儿的药代动力学: Leroux、Roué、Gouyon、Biran、Zheng、Zhao 和 Jacqz-Aigrain(2016 年)进行了一项研究,以优化新生儿和幼儿的头孢噻肟给药方案。他们基于药代动力学数据开发了一种基于模型的给药方案,这对于确保这一弱势人群的有效和安全治疗至关重要 (Leroux 等人,2016)

  6. 药理学和治疗用途: Carmine、Brogden、Heel、Speight 和 Avery(1983 年)对头孢噻肟的抗菌活性、药理特性和治疗用途进行了广泛的综述。这份全面的综述对于理解头孢噻肟的临床应用和有效性非常有价值 (Carmine 等人,1983)

安全和危害

Cefotaxime may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled. It may also cause respiratory irritation .

未来方向

The study of the structures and quality control of polymer impurities in cephalosporin drugs, such as the cefotaxime dimer, is of great significance . This promotes the study of polymerization sites and provides a technical basis for the allergic study of polymer impurities .

属性

IUPAC Name

(6R,7R)-3-[[[4-[(Z)-C-[[(6R,7R)-3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-N-methoxycarbonimidoyl]-1,3-thiazol-2-yl]amino]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N10O12S4/c1-10(41)52-5-12-7-54-26-18(24(45)40(26)20(12)28(48)49)36-22(43)16(38-51-3)14-9-56-30(34-14)32-4-11-6-53-25-17(23(44)39(25)19(11)27(46)47)35-21(42)15(37-50-2)13-8-55-29(31)33-13/h8-9,17-18,25-26H,4-7H2,1-3H3,(H2,31,33)(H,32,34)(H,35,42)(H,36,43)(H,46,47)(H,48,49)/b37-15-,38-16-/t17-,18-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHWIVHZZMAMTP-NCVGIQEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N10O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefotaxime dimer

CAS RN

175032-97-0
Record name Cefotaxime dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175032970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFOTAXIME DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54TSK1689
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
11
Citations
Y Fu, J Li, F Feng, L Yin - Frontiers in Chemistry, 2022 - frontiersin.org
… The cefotaxime dimer and trimer impurities were separated … ), and the pure cefotaxime dimer and trimer were obtained by a … Results: The cefotaxime dimer was isolated and purified from …
Number of citations: 5 www.frontiersin.org
C WANG, Y CAO, Z ZHANG… - Chinese Journal of …, 2009 - ingentaconnect.com
… Key wordscefotaxime;cefotaxime polymer;cefotaxime dimer;high performance size exclusion chromatography PLEASE NOTE: The full text of this publication is in Chinese. …
Number of citations: 3 www.ingentaconnect.com
H Sun, X Cui, B Liu, J Zhang - Journal of Chromatography B, 2017 - Elsevier
… The content of the degradation product at RRT 1.5441 (cefotaxime dimer) also decreased to near zero because of decomposition of the cefotaxime dimer under alkaline condition. The …
Number of citations: 2 www.sciencedirect.com
H Fabre, KD Altria - LC-GC North America, 2001 - go.gale.com
This installment of" CE Currents" looks at the key features for validating methods of small-molecule analysis by capillary electrophoresis (CE) in pharmaceutical laboratories. Guest …
Number of citations: 19 go.gale.com
EC Signoretti, L Valvo, P Fattibene, S Onori… - Drug development …, 1994 - Taylor & Francis
The effects of gamna irradiation on cefuroxime and cefotaxime were studied. Degradation products and long-lived free radicals were investigated as a function of radiation dose. The …
Number of citations: 36 www.tandfonline.com
G Castaneda Penalvo, E Julien, H Fabre - Chromatographia, 1996 - Springer
A micellar electrokinetic chromatography method is presented which permits separation of cefotaxime and its major related impurities. Separation was carried out at 15 kV, using 30 mM …
Number of citations: 54 link.springer.com
H Fabre, KD Altria - LC GC EUROPE, 2001 - alfresco-static-files.s3.amazonaws …
The linearity of the response as a function of analyte concentration (or amount) should be assessed in the range of interest. For an active ingredient assay in a formulation, the linearity …
H Fabre, GC Penalvo - Journal of Liquid Chromatography & …, 1995 - Taylor & Francis
… , deacetylcefotaxime lactone (L), desacetoxycefotaxime (DO), desacetylcefotaxime (DA), thiazoximic acid (TH), N-formyl cefotaxime (F), cefotaxime anti-isomer (AN), cefotaxime dimer (…
Number of citations: 32 www.tandfonline.com
H Rasheed - 2019 - opus.bibliothek.uni-wuerzburg.de
Assay and impurity profiling of the pharmaceuticals are the key routine quality control methods employed worldwide for which High Performance Liquid Chromatography (HPLC) is the …
Number of citations: 1 opus.bibliothek.uni-wuerzburg.de
S Mallampati, J Pauwels, J Hoogmartens… - Separation Science and …, 2008 - Elsevier
This chapter illustrates possible applications of capillary electrophoresis in impurity profiling. Due to the large peak capacity of the technique, it is extremely well suited to separate the …
Number of citations: 15 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。